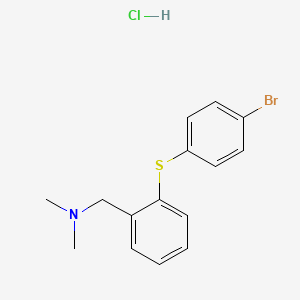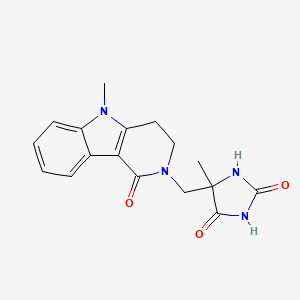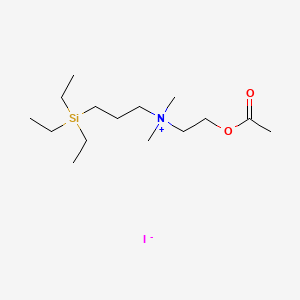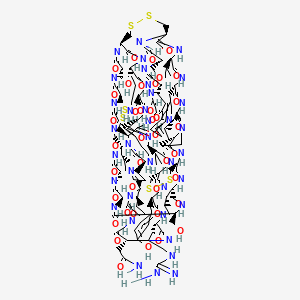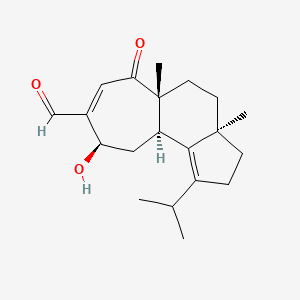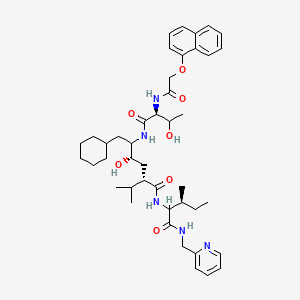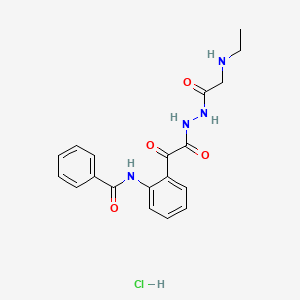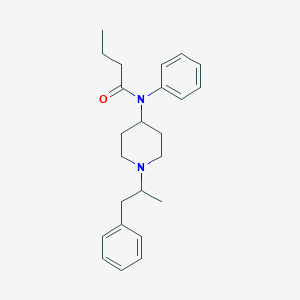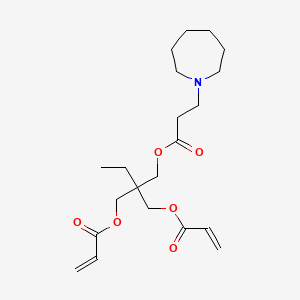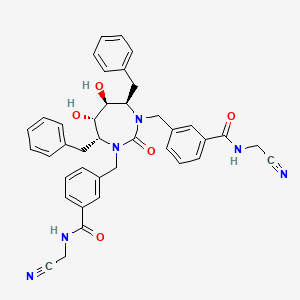
Propanoic acid, 3-(2,2-dimethyl-1-((phenylamino)thioxomethyl)hydrazino)-, octyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanoic acid, 3-(2,2-dimethyl-1-((phenylamino)thioxomethyl)hydrazino)-, octyl ester is a complex organic compound with a unique structure that includes a propanoic acid backbone, a hydrazino group, and an octyl ester moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-(2,2-dimethyl-1-((phenylamino)thioxomethyl)hydrazino)-, octyl ester typically involves multiple steps. One common method includes the reaction of propanoic acid with 2,2-dimethyl-1-((phenylamino)thioxomethyl)hydrazine under controlled conditions to form the intermediate compound. This intermediate is then esterified with octanol to produce the final product. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality of the final product .
化学反応の分析
Types of Reactions
Propanoic acid, 3-(2,2-dimethyl-1-((phenylamino)thioxomethyl)hydrazino)-, octyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used .
科学的研究の応用
Propanoic acid, 3-(2,2-dimethyl-1-((phenylamino)thioxomethyl)hydrazino)-, octyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects and mechanisms of action.
Industry: It can be used in the development of new materials, coatings, and other industrial applications.
作用機序
The mechanism by which propanoic acid, 3-(2,2-dimethyl-1-((phenylamino)thioxomethyl)hydrazino)-, octyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The hydrazino group and the phenylamino moiety play crucial roles in its activity, potentially interacting with enzymes, receptors, or other biomolecules. These interactions can lead to various biological effects, depending on the context and application .
類似化合物との比較
Similar Compounds
- Propanoic acid, 2,2-dimethyl-1-((phenylamino)thioxomethyl)hydrazino)-, ethyl ester
- Propanoic acid, 2,2-dimethyl-1-((phenylamino)thioxomethyl)hydrazino)-, methyl ester
Uniqueness
Propanoic acid, 3-(2,2-dimethyl-1-((phenylamino)thioxomethyl)hydrazino)-, octyl ester is unique due to its specific ester group, which can influence its solubility, reactivity, and overall properties. The octyl ester moiety provides distinct characteristics compared to its ethyl or methyl counterparts, potentially leading to different applications and effects .
特性
CAS番号 |
96804-18-1 |
|---|---|
分子式 |
C20H33N3O2S |
分子量 |
379.6 g/mol |
IUPAC名 |
octyl 3-[dimethylamino(phenylcarbamothioyl)amino]propanoate |
InChI |
InChI=1S/C20H33N3O2S/c1-4-5-6-7-8-12-17-25-19(24)15-16-23(22(2)3)20(26)21-18-13-10-9-11-14-18/h9-11,13-14H,4-8,12,15-17H2,1-3H3,(H,21,26) |
InChIキー |
KJCBBWCGWBSVOC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOC(=O)CCN(C(=S)NC1=CC=CC=C1)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


